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molecular formula C6H5BrN2O3 B021399 2-Bromo-3-methoxy-6-nitropyridine CAS No. 76066-07-4

2-Bromo-3-methoxy-6-nitropyridine

Cat. No. B021399
M. Wt: 233.02 g/mol
InChI Key: ZKEAOLVGPKCNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022207B2

Procedure details

83 mL of conc. sulfuric acid was cooled down to −5° C., and 83 mL of 90% nitric acid was carefully added thereto. Subsequently, 20.69 g (corresponding to 110.04 mmol) of 2-bromo-3-methoxypyridine was carefully added thereto. After the reaction mixture was stirred in an ice bath for 5 minutes, the mixture was stirred at room temperature for 10 minutes, and then was heated to 55° C. and further stirred for an hour. After the reaction solution was cooled to room temperature, the reaction solution was poured little by little into crushed ice to generate precipitates. The precipitates were filtered and washed with water, and then dried over phosphorous pentoxide under reduced pressure, to obtain 17.41 g (corresponding to 74.71 mmol) of 2-bromo-3-methoxy-6-nitropyridine (FIG. 5, Step 2).
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two
Quantity
20.69 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Br:10][C:11]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[CH:13][N:12]=1>>[Br:10][C:11]1[C:16]([O:17][CH3:18])=[CH:15][CH:14]=[C:13]([N+:6]([O-:9])=[O:7])[N:12]=1

Inputs

Step One
Name
Quantity
83 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
20.69 g
Type
reactant
Smiles
BrC1=NC=CC=C1OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred in an ice bath for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
further stirred for an hour
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
the reaction solution was poured little by little
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
to generate precipitates
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=NC(=CC=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 74.71 mmol
AMOUNT: MASS 17.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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